REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[CH:4]([C:6]1C=CC2C(=CC=C(O)C=2)C=1)C.[C:18]([O-])([O-])=[O:19].[K+].[K+].[I-].[Na+].Br[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][C:32]([O:34][CH3:35])=[O:33]>CC(C)=O>[CH3:35][O:34][C:32](=[O:33])[C:31]1[CH:30]=[CH:29][CH:28]=[CH:27][C:18]=1[O:19][CH:4]([C:3]([O:2][CH3:1])=[O:17])[CH3:6] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)C1=CC2=CC=C(C=C2C=C1)O)=O
|
Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
216 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 60 hours
|
Duration
|
60 h
|
Type
|
DISTILLATION
|
Details
|
Acetone was distilled off
|
Type
|
ADDITION
|
Details
|
water (1500 ml) was added
|
Type
|
EXTRACTION
|
Details
|
Crude 9 was extracted into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC=C1)OC(C)C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g | |
YIELD: PERCENTYIELD | 55.6% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |